Propargyl-PEG4-S-PEG4-t-butyl ester
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Overview
Description
Propargyl-PEG4-S-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl ester group. This compound is primarily used as a PEG linker in various chemical and biological applications. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages. The t-butyl ester group serves as a better leaving group compared to a hydroxyl group, enhancing the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-S-PEG4-t-butyl ester typically involves the reaction of PEG derivatives with propargyl and t-butyl ester groups. The synthetic route includes the following steps:
Activation of PEG Derivatives: PEG derivatives are activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form reactive intermediates.
Coupling with Propargyl and t-butyl Ester Groups: The activated PEG derivatives are then coupled with propargyl and t-butyl ester groups under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Bulk Activation of PEG Derivatives: Large quantities of PEG derivatives are activated using industrial-grade reagents.
Automated Coupling Reactions: The activated PEG derivatives are subjected to automated coupling reactions with propargyl and t-butyl ester groups.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control tests to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-S-PEG4-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Substitution Reactions: The t-butyl ester group can undergo substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Copper Catalysts: Copper(I) catalysts are commonly used in Click Chemistry reactions involving the propargyl group.
EDC and DCC: These reagents are used for activating PEG derivatives during the synthesis of this compound.
Major Products Formed
Triazole Linkages: Formed during Click Chemistry reactions with azide-bearing compounds
Substituted PEG Derivatives: Formed during substitution reactions involving the t-butyl ester group.
Scientific Research Applications
Propargyl-PEG4-S-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Propargyl-PEG4-S-PEG4-t-butyl ester can be compared with other similar compounds, such as:
Propargyl-PEG4-NHS Ester: Contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group.
Propargyl-PEG4-Maleimide: Contains a propargyl group and a maleimide group.
Propargyl-PEG4-Acid: Contains a propargyl group and a carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a propargyl group and a t-butyl ester group, which enhances its reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O10S/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-37-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)36-26(2,3)4/h1H,6-24H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOCVRYLDFSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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